2-(2-Aminoethyl)isothiourea dihydrobromide

Description

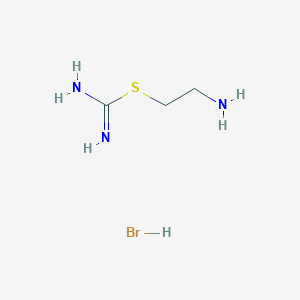

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMCVGTDUKDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Br2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) |

Source

|

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-10-0 |

Source

|

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Mechanistic Analysis of 2-(2-Aminoethyl)isothiourea Dihydrobromide (AET) as a Radioprotective Agent

Abstract

2-(2-Aminoethyl)isothiourea dihydrobromide (AET) is a potent synthetic aminothiol radioprotective agent that has been the subject of extensive research. This technical guide provides an in-depth analysis of the multifaceted mechanism of action underlying its protective effects against ionizing radiation. The core of AET's efficacy lies in its in vivo transformation into the active metabolite, 2-mercaptoethylguanidine (MEG). This guide will deconstruct the four primary pillars of its mechanism: (1) direct scavenging of free radicals, (2) the formation of mixed disulfides with critical proteins to shield them from oxidative damage, (3) the inhibition of nitric oxide synthase (NOS) to modulate vascular tone and reduce oxidative stress, and (4) the induction of a transient state of pharmacological hypoxia, which renders tissues less susceptible to radiation damage. We will further provide validated experimental protocols for researchers to investigate these mechanisms and present quantitative data to contextualize AET's potency. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of AET's molecular and physiological effects.

The Chemical Identity and Crucial Transformation of AET

AET, in its administered form, is a prodrug. It is an isothiouronium salt that does not possess a free thiol (-SH) group, which is the hallmark of most aminothiol radioprotectors.[1] Its biological activity is contingent upon a non-enzymatic intramolecular rearrangement that occurs under physiological conditions (pH ~7.4, 37°C). AET cyclizes to form an intermediate, 2-aminothiazoline, which then hydrolyzes to yield the active thiol, 2-mercaptoethylguanidine (MEG) .

This transformation is the critical initiating step for all subsequent radioprotective actions. The causality is clear: without the generation of the free sulfhydryl group in MEG, the compound would lack the necessary chemical moiety to participate in the redox reactions that underpin its protective capacity.

Caption: Intramolecular rearrangement of AET to its active form, MEG.

The Multifaceted Radioprotective Mechanism of Action

The efficacy of AET/MEG is not attributed to a single mode of action but rather a convergence of several complementary mechanisms that collectively reduce the biological damage from ionizing radiation.[2][3]

Thiol-Mediated Scavenging of Free Radicals

The principal cause of indirect radiation damage is the radiolysis of water, which generates highly reactive free radicals such as hydroxyl radicals (•OH).[4] These species can indiscriminately damage DNA, proteins, and lipids. The free thiol group of MEG is a potent hydrogen atom donor, enabling it to directly neutralize these radicals.[5]

-

Mechanism: MEG-SH + •OH → MEG-S• + H₂O

This reaction converts the highly damaging hydroxyl radical into a relatively stable and less reactive thiyl radical (MEG-S•), effectively terminating the radical chain reaction. This free-radical scavenging is a primary line of defense, mitigating the initial burst of oxidative stress.[2][3][4]

The "Mixed Disulfide" Hypothesis: Shielding Critical Proteins

Beyond scavenging radicals in the aqueous phase, MEG can protect vital cellular macromolecules, particularly proteins, through the formation of mixed disulfides.[3] Many enzymes and structural proteins contain cysteine residues whose thiol groups are essential for function. These sites are vulnerable to oxidation by free radicals.

MEG can react with a protein's sulfhydryl group (Protein-SH) to form a temporary mixed disulfide (Protein-S-S-MEG). This "shields" the protein's native thiol group from irreversible oxidative damage. After the oxidative threat has passed, the mixed disulfide can be readily reduced back to its original state by endogenous reducing agents like glutathione (GSH), restoring full protein function. This mechanism is a form of targeted, reversible protection for the proteome.[6]

Caption: The Mixed Disulfide hypothesis for protein protection by MEG.

Enzymatic Modulation: Inhibition of Nitric Oxide Synthase (NOS)

AET is a known inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[7] Nitric oxide (NO) is a critical signaling molecule, but its overproduction, particularly by iNOS during inflammatory responses following radiation exposure, can lead to the formation of the highly damaging peroxynitrite radical (ONOO−) when it reacts with superoxide.

By inhibiting NOS, AET/MEG achieves two protective effects:

-

Reduces Peroxynitrite Formation: It curtails the production of a major secondary radical species, thereby decreasing nitrosative stress.

-

Modulates Blood Flow: Inhibition of eNOS can cause transient vasoconstriction.[8] This can lead to a state of temporary, mild hypoxia in tissues.

Induction of Pharmacological Hypoxia

Reduced oxygen tension (hypoxia) in tissues is a well-established factor in radioprotection.[3] Oxygen is a potent radiosensitizer because it "fixes" free-radical-induced damage to DNA, making it permanent and irreparable. By inducing a state of transient hypoxia, AET/MEG makes cells less susceptible to this oxygen fixation effect. This hypoxia is thought to be a consequence of the NOS inhibition-mediated vasoconstriction and potentially other systemic physiological responses to the compound.[9] The induction of hypoxia-inducible factor 1 (HIF-1) can also trigger downstream protective pathways.[10][11]

Experimental Validation: Protocols and Methodologies

To provide a framework for the empirical validation of AET's mechanisms, the following are standardized, self-validating protocols.

Protocol: Quantifying Radical Scavenging Potential (DPPH Assay)

This assay provides a rapid and reliable method to measure the hydrogen-donating capacity of AET/MEG, which is directly correlated with its free radical scavenging activity.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm.[12] When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[12][13]

-

Methodology:

-

Preparation of AET/MEG: Prepare stock solutions of AET in a suitable buffer (e.g., phosphate buffer, pH 7.4) and allow sufficient incubation time at 37°C for conversion to MEG.

-

DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 20 µL of various concentrations of the AET/MEG solution to 200 µL of the DPPH solution. Include a control (buffer only) and a standard antioxidant (e.g., Ascorbic Acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated as: [ (Abs_control - Abs_sample) / Abs_control ] * 100.[13] The results are often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Assessing NOS Inhibition

This protocol measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline and nitric oxide.

-

Principle: NOS enzymes catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline.[14][15] The assay measures the amount of NO produced, which is rapidly converted to nitrite/nitrate. Using the Griess reagent, the total nitrite can be quantified colorimetrically.[16]

-

Methodology:

-

Sample Preparation: Use purified NOS enzyme or cell/tissue lysates known to express NOS.

-

Reaction Mixture: Prepare a reaction buffer containing NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin.[14][15]

-

Inhibition: Pre-incubate the enzyme/lysate with various concentrations of AET for a defined period.

-

Initiation: Start the reaction by adding the substrate, L-arginine. Incubate at 37°C for 1-2 hours.

-

Nitrate Reduction: Add nitrate reductase to convert all nitrate in the sample to nitrite.

-

Color Development: Add Griess Reagents 1 and 2, which will react with nitrite to form a magenta-colored azo dye.[14]

-

Measurement: Read the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be generated for quantification.

-

Analysis: Compare the activity in AET-treated samples to the untreated control to determine the percentage of inhibition and calculate the IC50 value.

-

Protocol: Evaluating Radioprotective Efficacy (Clonogenic Survival Assay)

This is the gold-standard in vitro assay for assessing the ability of a compound to protect cells from the lethal effects of ionizing radiation.[17]

-

Principle: The assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[18] The surviving fraction of cells after radiation, with and without the protective agent, is used to determine the Dose Modification Factor (DMF).

-

Workflow:

Caption: Workflow for the Clonogenic Survival Assay to test radioprotectors.

Quantitative Analysis and Efficacy

The efficacy of a radioprotector is often quantified by the Dose Modification Factor (DMF). The DMF is the ratio of the radiation dose required to produce a given biological effect (e.g., cell death) in the presence of the protector to the dose required to produce the same effect in its absence.

| Parameter | Value Range | Significance |

| DMF (In Vivo) | 2.4 - 4.0 | AET provides substantial protection, requiring 2.4 to 4.0 times the radiation dose to cause the same level of damage in protected mouse models compared to unprotected ones.[2] |

| Toxicity | Lower than related thiols | On a molar basis, AET has demonstrated lower toxicity compared to compounds like 2-mercaptoethylamine, making it a more favorable candidate.[2] |

Toxicological Profile and Clinical Limitations

Despite its efficacy, AET is associated with significant toxicity, which has prevented its widespread clinical use. Acute toxicity signs can include tremors, convulsions, and depression.[19] The compound is harmful if swallowed and can cause skin and eye irritation.[20] These adverse effects are dose-limiting and represent the primary barrier to translating its proven radioprotective effects into a clinical setting. Research has largely shifted towards developing less toxic derivatives, such as amifostine, which is an FDA-approved radioprotector.

Conclusion and Future Perspectives

2-(2-Aminoethyl)isothiourea dihydrobromide is a powerful radioprotective agent that operates through a sophisticated, multi-pronged mechanism. Its action is initiated by its conversion to the active thiol MEG, which then engages in free radical scavenging, protein shielding via mixed disulfides, NOS inhibition, and the induction of pharmacological hypoxia. While its clinical utility is hampered by toxicity, the detailed understanding of its mechanism of action provides a crucial blueprint for the rational design of future generations of safer and more effective radioprotectors. Future research should focus on structural modifications that retain the key pharmacophores responsible for protection while minimizing the moieties associated with adverse effects.

References

- S-(2-Aminoethyl)isothiuronium bromide hydrobromide. (n.d.). Grokipedia.

-

S-(2-Aminoethyl)isothiuronium bromide hydrobromide. (n.d.). Wikipedia. Retrieved from [Link]

-

S-(2-Aminoethyl)isothiuronium bromide hydrobromide. (n.d.). PubChem. Retrieved from [Link]

-

2-(2-Aminoethyl)isothiourea dihydrobromide (2141-04-0, 56-10-0). (n.d.). Chemchart. Retrieved from [Link]

-

Prabhakar, N. R., & Kumar, G. K. (2018). Mechanisms of intermittent hypoxia induced hypertension. Experimental Physiology, 103(6), 745–758. Retrieved from [Link]

-

Sridharan, S., et al. (2023). Impact of dietary ingredients on radioprotection and radiosensitization: a comprehensive review. Journal of Nutritional Biochemistry, 115, 109289. Retrieved from [Link]

-

Li, S., et al. (2024). Radioprotective Effects and Mechanisms of One-Year and Seven-Year White Tea Extracts Against 137Cs Radiation-Induced Cell Damage. Journal of Agricultural and Food Chemistry, 72(1), 354-367. Retrieved from [Link]

-

Iqbal, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. Retrieved from [Link]

-

Plant, L. D., et al. (2020). Hypoxia Produces Pro-arrhythmic Late Sodium Current in Cardiac Myocytes by SUMOylation of NaV1.5 Channels. Cell Reports, 30(7), 2185-2199.e5. Retrieved from [Link]

-

Focus on AET and TSL. (2024). Efor Group. Retrieved from [Link]

-

Experimental Protocol for Clonogenic Survival Assay. (n.d.). McGill Radiobiology. Retrieved from [Link]

-

Cinelli, M. A., & Do, H. T. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Medicinal Research Reviews, 33(1), 1-46. Retrieved from [Link]

-

How Thioredoxin Dissociates Its Mixed Disulfide. (2014). PLoS Computational Biology, 10(6), e1003665. Retrieved from [Link]

-

Ito, A., et al. (1999). Endogenous Nitric Oxide Synthase Inhibitor. Circulation, 99(20), 2642-2646. Retrieved from [Link]

-

Aly, F. M., et al. (2024). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. Molecules, 29(5), 1081. Retrieved from [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

For Medical Device Testing, Every Variable is Important. (n.d.). EAG Laboratories. Retrieved from [Link]

-

Atrial fibrillation: the role of hypoxia-inducible factor-1-regulated cytokines. (2019). Journal of Thoracic Disease, 11(Suppl 1), S105-S113. Retrieved from [Link]

-

Disulfide-Bond-Induced Structural Frustration and Dynamic Disorder in a Peroxiredoxin from MAS NMR. (2023). Journal of the American Chemical Society, 145(20), 11068-11080. Retrieved from [Link]

-

Lee, A. J., & Kim, K. C. (2019). Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. Cancers, 11(9), 1238. Retrieved from [Link]

-

The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. (2020). Journal of the American Heart Association, 9(18), e017006. Retrieved from [Link]

-

Hypoxia-induced signaling in the cardiovascular system: pathogenesis and therapeutic targets. (2023). Signal Transduction and Targeted Therapy, 8(1), 421. Retrieved from [Link]

-

Clonogenic Cell Survival Assay. (2018). Methods in Molecular Biology, 1709, 21-28. Retrieved from [Link]

-

AET – What is it?. (n.d.). qtec-group. Retrieved from [Link]

-

Oxidation-Induced Mixed Disulfide and Cataract Formation: A Review. (2024). Antioxidants, 13(4), 425. Retrieved from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

-

Radioprotective Agents: Strategies and Translational Advances. (2015). Medicinal Research Reviews, 35(3), 491-550. Retrieved from [Link]

-

A Large Blood Pressure–Raising Effect of Nitric Oxide Synthase Inhibition in Humans. (1998). Hypertension, 32(3), 399-403. Retrieved from [Link]

-

Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams. (2020). Frontiers in Physics, 8, 298. Retrieved from [Link]

-

Correcting the Analytical Evaluation Threshold (AET) and Reported Extractable′s Concentrations for Analytical Response Factor Uncertainty Associated with Chromatographic Screening for Extractables/Leachables. (2021). PDA Journal of Pharmaceutical Science and Technology, 75(5), 450-463. Retrieved from [Link]

-

Arrhythmia-Induced Cardiomyopathy in Atrial Fibrillation: Pathogenesis, Diagnosis, and Treatment. (2024). Journal of Clinical Medicine, 13(3), 856. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved from [Link]

-

Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. (2017). Journal of Acute Disease, 6(1), 1-8. Retrieved from [Link]

-

The Acute Effect of Multi-Ingredient Antioxidant Supplementation following Ionizing Radiation. (2023). Journal of Functional Morphology and Kinesiology, 8(1), 1. Retrieved from [Link]

-

Nitric oxide synthase. (n.d.). Wikipedia. Retrieved from [Link]

-

Oxidation-Induced Mixed Disulfide and Cataract Formation: A Review. (2024). Antioxidants, 13(4), 425. Retrieved from [Link]

-

Nitric Oxide Synthase Assay Kit, Colorimetric. (n.d.). Merck Millipore. Retrieved from [Link]

-

Clonogenic Assay: Adherent Cells-Preview. (2022). YouTube. Retrieved from [Link]

-

Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. (2012). Antioxidants & Redox Signaling, 16(2), 161-171. Retrieved from [Link]

Sources

- 1. S-(2-Aminoethyl)isothiuronium bromide hydrobromide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Impact of dietary ingredients on radioprotection and radiosensitization: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioprotective Effects and Mechanisms of One-Year and Seven-Year White Tea Extracts Against 137Cs Radiation-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Hypoxia-induced signaling in the cardiovascular system: pathogenesis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of intermittent hypoxia induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atrial fibrillation: the role of hypoxia-inducible factor-1-regulated cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. content.abcam.com [content.abcam.com]

- 16. NOS Activity Assay Kit (Colorimetric) (KA1634): Novus Biologicals [novusbio.com]

- 17. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams [frontiersin.org]

- 19. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. S-(2-Aminoethyl)isothiuronium bromide hydrobromide | C3H11Br2N3S | CID 5940 - PubChem [pubchem.ncbi.nlm.nih.gov]

AET as a non-selective nitric oxide synthase inhibitor

Topic: S-(2-Aminoethyl)isothiourea (AET) as a Non-Selective Nitric Oxide Synthase Inhibitor Content Type: Technical Monograph Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

S-(2-Aminoethyl)isothiourea (AET) , often utilized as the dihydrobromide salt, is a potent, competitive inhibitor of nitric oxide synthases (NOS). While historically investigated for its relative selectivity toward the inducible isoform (iNOS), AET exhibits significant cross-reactivity with constitutive isoforms (nNOS and eNOS) at relevant experimental concentrations (

This guide provides a rigorous technical analysis of AET, emphasizing the critical chemical instability that dictates its handling—specifically its rapid rearrangement to 2-mercaptoethylguanidine (MEG) at physiological pH. Failure to account for this transition is a common source of experimental error.

Chemical & Pharmacological Profile

Structural Identity & Mechanism

AET belongs to the isothiourea class of NOS inhibitors. It mimics the amidine structure of L-Arginine, the natural substrate of NOS, allowing it to compete for the enzyme's active site.

-

IUPAC Name: S-(2-Aminoethyl)isothiourea dihydrobromide

-

Mechanism of Action: Competitive binding at the L-Arginine binding pocket of the NOS oxygenase domain. It prevents the oxidation of L-Arginine to N-hydroxy-L-arginine and subsequently to L-Citrulline and Nitric Oxide (NO).

The Critical Rearrangement (AET MEG)

High-Priority Technical Insight: AET is chemically unstable at neutral or basic pH. In aqueous solutions at pH

-

Implication: When AET is dissolved in PBS (pH 7.4) for an assay, the active species rapidly becomes MEG.

-

Pharmacology: MEG is also a potent NOS inhibitor (often cited as iNOS-selective) and a peroxynitrite scavenger. Experimental results often reflect the combined activity of AET and MEG.

Selectivity Profile (The "Non-Selective" Reality)

While early literature labeled AET as an iNOS inhibitor, its selectivity ratios are narrow compared to modern inhibitors like 1400W.

Table 1: Inhibitory Constants (

| Isoform | Selectivity Ratio (relative to iNOS) | Interpretation | |

| iNOS (Inducible) | 0.59 | 1.0 | Primary Target (High Potency) |

| nNOS (Neuronal) | 1.8 | ~3.0 | Significant Inhibition |

| eNOS (Endothelial) | 2.1 | ~3.5 | Significant Inhibition |

Data Source: Garvey et al., J. Biol. Chem. (1994) [1]

Conclusion: With only a 3-fold difference between iNOS and constitutive isoforms, AET blocks all three isoforms at standard experimental doses (10–100

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition pathway and the critical chemical rearrangement of AET.

Caption: Figure 1: AET acts as a competitive inhibitor but also rearranges to MEG at physiological pH, which contributes to NOS inhibition.

Validated Experimental Protocols

Preparation & Handling (Critical Control Point)

To ensure reproducibility, you must control the AET/MEG ratio.

-

Storage: Store solid AET dihydrobromide at -20°C, desiccated.

-

Solubilization (Stable Stock): Dissolve AET in 0.01 M HCl or sterile water (pH < 5). In acidic conditions, the

migration is retarded. -

Working Solution: Dilute into the assay buffer (e.g., PBS pH 7.4) immediately before use.

-

Note: If you intend to study MEG specifically, dissolve AET in pH 7.4 buffer and incubate at 37°C for 30 minutes prior to the assay.

-

In Vitro NOS Inhibition Assay (Griess Method)

This protocol measures the accumulation of nitrite (

Materials:

-

RAW 264.7 Macrophages

-

LPS (Lipopolysaccharide)

-

Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)

-

AET Dihydrobromide[1]

Workflow:

-

Seed Cells: Plate RAW 264.7 cells (

cells/well) in 96-well plates. Adhere for 24h. -

Induction & Treatment:

-

Replace media with fresh DMEM (phenol-red free).

-

Add LPS (1

) to induce iNOS. -

Concurrently add AET (Serial dilutions: 0.1

– 100

-

-

Incubation: Incubate for 18–24 hours at 37°C / 5%

. -

Quantification:

-

Transfer 50

of supernatant to a new plate. -

Add 50

Griess Reagent. -

Incubate 10 mins at Room Temp (Protect from light).

-

Measure Absorbance at 540 nm.

-

-

Analysis: Calculate % Inhibition relative to LPS-only control.

In Vivo Administration

AET has a short half-life due to rapid metabolism and rearrangement.

-

Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

-

Dose Range: 10 – 20 mg/kg (Rat/Mouse).

-

Vehicle: Saline (0.9% NaCl). Prepare fresh; inject within 5 mins of dissolution.

-

Observation: Monitor blood pressure. Unlike highly selective iNOS inhibitors (e.g., 1400W), AET may cause a transient increase in Mean Arterial Pressure (MAP) due to eNOS inhibition [2].

Experimental Workflow Diagram

Caption: Figure 2: Workflow emphasizing the time-sensitivity of AET preparation to control chemical species.

References

-

Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[2][3] Inhibition by non-amino acid isothioureas.[2][3] Journal of Biological Chemistry, 269(43), 26669-26676.

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][3][4] Biochemical Pharmacology, 51(4), 383-394.

-

Szabó, C., et al. (1994). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036.

-

Boer, R., et al. (2000). The inhibitory potency of S-(2-aminoethyl)isothiourea (AET) on iNOS is dependent on the presence of cellular thiols. British Journal of Pharmacology, 131(3), 546-552.

Sources

- 1. 2-(2-Aminoethyl)isothiourea 56-10-0 [sigmaaldrich.com]

- 2. Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-Depth Technical Guide to the Radioprotective Properties of 2-(2-Aminoethyl)isothiourea dihydrobromide (AET)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exposure to ionizing radiation, whether through therapeutic modalities, occupational hazards, or accidental events, poses a significant threat to living tissues by inducing a cascade of detrimental molecular and cellular events. The development of effective radioprotective agents is a critical area of research aimed at mitigating this damage. Among the promising candidates, 2-(2-Aminoethyl)isothiourea dihydrobromide (AET), a sulfur-containing compound, has demonstrated significant radioprotective properties in numerous preclinical studies. This technical guide provides a comprehensive overview of AET, delving into its chemical characteristics, mechanism of action, and the methodologies for its evaluation. We will explore its transformation into the active metabolite, its role in mitigating oxidative stress, and its influence on cellular signaling pathways. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the field of radioprotection.

Introduction: The Imperative for Radioprotection and the Emergence of AET

Ionizing radiation inflicts damage on biological systems primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to critical macromolecules such as DNA, proteins, and lipids[1]. This cellular-level damage can manifest as acute radiation syndrome, long-term health effects, or compromised therapeutic outcomes in radiotherapy. Consequently, the development of agents that can protect normal tissues from the harmful effects of radiation is of paramount importance.

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a synthetic organosulfur compound that has been extensively investigated for its radioprotective capabilities[2]. It belongs to the class of aminothiols, which are known for their ability to scavenge free radicals and modulate the cellular response to radiation-induced stress. AET itself is a prodrug that undergoes a transformation under physiological conditions to its active form, 2-mercaptoethylguanidine (MEG), which is believed to be the primary mediator of its radioprotective effects.

Physicochemical Properties and Bioactivation

AET is a white to off-white crystalline powder with good solubility in water[2]. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₁Br₂N₃S | |

| Molecular Weight | 281.02 g/mol | |

| CAS Number | 56-10-0 | |

| Melting Point | 190-196 °C | Sigma-Aldrich |

| Solubility in Water | ~50 mg/mL | Sigma-Aldrich |

The key to AET's biological activity lies in its intramolecular rearrangement to form 2-mercaptoethylguanidine (MEG) at neutral pH. This transformation is a critical step, as it unmasks the thiol (-SH) group, which is a potent hydrogen donor and radical scavenger.

Bioactivation of AET to its active form, MEG.

Mechanism of Radioprotection

The radioprotective effects of AET, mediated by its active form MEG, are multifactorial, with the primary mechanism being the scavenging of free radicals. However, evidence also suggests its involvement in other protective pathways.

Free Radical Scavenging

Ionizing radiation-induced water radiolysis generates highly reactive free radicals, such as hydroxyl radicals (•OH), which are major contributors to cellular damage. The thiol group of MEG can donate a hydrogen atom to these radicals, neutralizing them and preventing their interaction with critical cellular components. This direct scavenging activity is considered the principal mechanism of AET's radioprotective action.

Modulation of Oxidative Stress and Endogenous Antioxidants

Beyond direct radical scavenging, AET may also bolster the cell's own antioxidant defense systems. While direct evidence for AET's effect on specific antioxidant enzymes is still an area of active research, it is plausible that by reducing the overall oxidative burden, AET helps to preserve the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which can become overwhelmed during intense oxidative stress.

Potential Influence on DNA Repair and Apoptosis

The impact of AET on DNA repair and apoptosis signaling pathways is an area of growing interest. While direct modulation of these pathways by AET is not yet fully elucidated, its ability to reduce the initial DNA damage burden through radical scavenging indirectly facilitates more efficient DNA repair. By minimizing the number of lesions, AET may prevent the overwhelming of the DNA repair machinery.

Furthermore, by mitigating the extent of cellular damage, AET may influence the balance between pro-survival and pro-apoptotic signals. In cells that would otherwise be destined for apoptosis due to extensive radiation damage, AET's protective effects might allow for survival and recovery.

Sources

Technical Guide: Pharmacological Profiling of 2-(2-Aminoethyl)isothiourea (AET)

Executive Summary

2-(2-Aminoethyl)isothiourea dihydrobromide (AET) is a potent, competitive inhibitor of nitric oxide synthase (NOS) isoforms.[] While structurally distinct from amino acid-based inhibitors like L-NMMA, AET functions as an arginine mimic, binding directly to the heme active site of the enzyme.

This guide provides a rigorous technical analysis of AET’s inhibition constants (

Part 1: Pharmacological Profile & Ki Values

The following kinetic data represents the consensus values derived from human recombinant enzyme assays. AET exhibits a rank-order potency of iNOS > nNOS ≈ eNOS , displaying a modest (approximately 3-fold) selectivity for the inducible isoform over the constitutive isoforms.

Table 1: Inhibition Constants ( ) for Human NOS Isoforms[2]

| NOS Isoform | Selectivity Ratio (relative to iNOS) | Biological Context | |

| iNOS (NOS2) | 0.59 | 1.0 | High-output NO production (Inflammation/Sepsis) |

| nNOS (NOS1) | 1.8 | ~3.0 | Neurotransmission, excitotoxicity |

| eNOS (NOS3) | 2.1 | ~3.5 | Vascular tone, blood pressure regulation |

Data Source: Garvey et al., J. Biol. Chem. (1994)[2][3][4]

Mechanistic Interpretation

Unlike highly selective inhibitors (e.g., 1400W), AET is often classified as a non-selective or pan-NOS inhibitor in broad pharmacological contexts because the therapeutic window between iNOS inhibition and constitutive NOS blockade is narrow. However, the sub-micromolar

Part 2: Mechanism of Action (Structural Logic)

AET functions as a structural analogue of the guanidino group of L-Arginine. It competes with the substrate for the heme-binding pocket, preventing the oxidation of L-Arginine to N-hydroxy-L-arginine and subsequently to Citrulline and NO.

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the competitive exclusion mechanism at the heme active site.

Figure 1: Competitive inhibition logic. AET mimics the guanidino moiety of L-Arginine, occupying the active site and preventing catalysis.

Part 3: Experimental Protocol for Ki Determination

To reproduce the

Reagents & Preparation

-

Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.

-

Cofactors: NADPH (1 mM), FAD (5

M), FMN (5 -

Substrate: L-Arginine (mix of cold L-Arg and L-[2,3,4,5-

H]Arginine). -

Inhibitor: AET dihydrobromide (dissolved in water/buffer; fresh preparation recommended due to potential instability at high pH).

Assay Workflow (Step-by-Step)

-

Enzyme Pre-incubation: Incubate recombinant human NOS (nNOS, eNOS, or iNOS) with cofactors (excluding NADPH and Arginine) and varying concentrations of AET (

M to -

Reaction Initiation: Add the Substrate/Cofactor mix (containing NADPH and

-L-Arginine).-

Note: To determine

accurately, perform the assay at multiple L-Arginine concentrations (e.g., 5, 10, 20, 50

-

-

Incubation: Incubate for 10–15 minutes. Ensure the reaction remains linear (less than 20% substrate consumption).

-

Termination: Stop the reaction by adding ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Separation: Add Dowex-50W cation exchange resin (Na+ form).

-

Principle: Unreacted

-L-Arginine (positively charged) binds to the resin.

-

-

Quantification: Spin down the resin. Aliquot the supernatant into scintillation fluid and count via Liquid Scintillation Counter (LSC).

Data Analysis (Calculating Ki)

Do not rely solely on

- : Concentration of L-Arginine used.[5][6][7]

-

: Michaelis constant of the specific NOS isoform for L-Arginine (typically ~2-10

Part 4: Workflow Visualization

The following diagram outlines the critical path for the radiometric assay, highlighting the separation logic which is the source of most experimental errors.

Figure 2: Radiometric L-Citrulline assay workflow. Critical separation step occurs at the Resin stage.

References

-

Garvey EP, Oplinger JA, Tanoury GJ, et al. (1994).[2] Potent and selective inhibition of human nitric oxide synthases.[][2][3][4][5][7][8] Inhibition by non-amino acid isothioureas.[][2][3][4][5][6][7][8][9] Journal of Biological Chemistry, 269(43), 26669-26676.[2][3]

-

Southan GJ, Szabó C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[][2][3][4][5][6][7][8][9][10] Biochemical Pharmacology, 51(4), 383-394.

-

Nakane M, Pollock JS, Klinghofer V, et al. (1995). Functional expression of three isoforms of human nitric oxide synthase: stable expression of inducible nitric oxide synthase in human embryonic kidney 293 cells. Biochemical and Biophysical Research Communications, 206(2), 511-517.

Sources

- 2. apexbt.com [apexbt.com]

- 3. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xcessbio.com [xcessbio.com]

- 7. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effect of 2-aminoethyl-isothiourea, an inhibitor of the inducible nitric oxide synthase, on microvascular blood flow and organ injury in models of hepatic ischemia-reperfusion and endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoethyl-isothiourea, a selective inhibitor of inducible nitric oxide synthase activity, improves liver circulation and oxygen metabolism in a porcine model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide (AET)

This guide serves as an in-depth technical retrospective on the early pharmacological and radiobiological characterization of S-(2-Aminoethyl)isothiouronium bromide hydrobromide (AET). It synthesizes seminal data from the 1950s-1960s, focusing on the chemical mechanisms, toxicity profiles, and experimental protocols that established AET as a prototype radioprotective agent.

Technical Retrospective & Experimental Guide

Executive Summary

In the search for chemical agents capable of mitigating ionizing radiation injury, S-(2-Aminoethyl)isothiouronium bromide hydrobromide (AET) emerged in the mid-1950s as a compound of significant interest. Unlike simple thiols (e.g., cysteine), AET is a isothiourea derivative that functions as a "prodrug." Its efficacy is entirely dependent on a pH-driven intramolecular rearrangement—termed transguanylation —to its active sulfhydryl form, 2-Mercaptoethylguanidine (MEG) .

This guide reconstructs the foundational studies (principally by Doherty, Burnett, and Shapira) that defined AET’s window of efficacy, its toxicity limits, and the precise chemical handling required to liberate its radioprotective potential.

Chemical Mechanism: The Transguanylation Pathway

The critical determinant of AET’s biological activity is its instability at physiological pH. AET itself is stable only in acidic solution. Upon neutralization (pH

The Reaction Pathway

The rearrangement is an intramolecular S

-

State A (Storage): AET (Stable salt in acid).

-

State B (Activation): 2-Aminothiazoline (Cyclic intermediate).

-

State C (Active): MEG (Free thiol, effective radioprotector).

Visualization of Transguanylation

The following diagram illustrates the pH-dependent conversion essential for experimental success.

Figure 1: The S

Pharmacology & Toxicity Profile

Early characterization focused heavily on establishing the Lethal Dose 50 (LD50) to determine the therapeutic index. AET is significantly more toxic than simple amino acids like cysteine but offers superior protection at sublethal doses.

Acute Toxicity Data (Murine Models)

The following data summarizes the toxicity thresholds established in C57BL and hybrid mice strains (Doherty & Burnett, 1955).

| Route of Administration | LD50 (mg/kg) | Onset of Symptoms | Primary Cause of Death |

| Intraperitoneal (i.p.) | 250 - 280 | 10 - 20 mins | Respiratory paralysis, seizures |

| Oral (p.o.) | 1,200 - 1,400 | 30 - 60 mins | GI distress, systemic collapse |

| Intravenous (i.v.) | ~150 | Immediate | Acute cardiovascular collapse |

Critical Insight: The toxicity is species-dependent. Mice tolerate higher doses (mg/kg) than dogs or primates. In early studies, the "protective dose" was typically set at 50-70% of the LD50 (approx. 150-200 mg/kg i.p.).

Radioprotective Efficacy

AET is classified as a Dose Reduction Factor (DRF) Agent . It does not prevent radiation from hitting the cell but increases the dose required to kill the organism.

Survival Studies (X-Ray)

When administered 15–30 minutes prior to whole-body irradiation (WBI), AET demonstrated a DRF of approximately 1.7 to 2.0 in mice.

| Treatment Group | Radiation Dose (Roentgens) | 30-Day Survival (%) | Dose Reduction Factor (DRF) |

| Control (Saline) | 700 R | 0% | 1.0 (Baseline) |

| Cysteamine (150 mg/kg) | 900 R | ~50% | 1.5 |

| AET (250 mg/kg) | 1,200 - 1,400 R | ~50% | 1.7 - 2.0 |

Biological Endpoints[1][2][3]

-

Hematopoietic Recovery: AET-treated mice showed accelerated regeneration of spleen nodules and bone marrow cellularity compared to controls.

-

Time Window: Protection is maximal when injected 10–30 minutes pre-irradiation . Efficacy drops significantly if injected >60 minutes prior, due to rapid metabolism and excretion.

Experimental Protocols

To replicate or reference these early studies, strict adherence to the preparation protocol is required to ensure the correct chemical species (MEG) is delivered.

Preparation of Injection Solution

Objective: Convert AET-HBr to MEG immediately before use without allowing oxidation to the toxic disulfide (GED).

-

Weighing: Weigh the required amount of AET-HBr (crystalline solid).

-

Dissolution: Dissolve in a minimal volume of sterile distilled water.

-

Neutralization (The Critical Step):

-

Add Phosphate Buffer (0.2 M, pH 7.4) or carefully titrate with 0.1 N NaOH to pH 7.0 – 7.4.

-

Note: The solution will remain clear. If a precipitate forms, the pH may be too high, or the concentration too great.

-

-

Incubation: Allow to stand at room temperature for 10 minutes to ensure transguanylation.

-

Administration: Inject immediately. Do not store the neutralized solution, as MEG oxidizes rapidly to GED.

Experimental Workflow Diagram

The following workflow describes the standard "Screening for Radioprotection" protocol used in the 1950s.

Figure 2: Standard operating procedure for evaluating AET radioprotection in murine models.

Mechanistic Insights

Why was AET superior to Cysteine in early studies?

-

Intracellular Transport: The cationic nature of the isothiouronium group (and the resulting guanidino group in MEG) facilitates better transport across cell membranes compared to simple amino thiols.

-

Radical Scavenging: The free thiol (-SH) on MEG donates a hydrogen atom to repair radiation-induced DNA radicals (

). -

Mixed Disulfides: MEG forms temporary mixed disulfides with cellular proteins, potentially "capping" sensitive sites and preventing irreversible oxidation during the radiation burst.

References

-

Doherty, D. G., & Burnett, W. T. (1955). Protective effects of S,beta-aminoethylisothiouronium.Br.HBr and related compounds against X-radiation death in mice. Proceedings of the Society for Experimental Biology and Medicine, 89(2), 312–314. Link

-

Shapira, R., Doherty, D. G., & Burnett, W. T. (1957). Chemical protection against ionizing radiation. III. Mercaptoalkylguanidines and related isothiuronium compounds with protective activity. Radiation Research, 7(1), 22–34. Link

- Bacq, Z. M. (1965).Chemical Protection Against Ionizing Radiation. Charles C Thomas Publisher. (Seminal text reviewing the AET era).

-

Ainsworth, E. J., Phillips, T. L., & Kendall, K. (1966). Influence of aminoethylisothiouronium bromide-hydrobromide and hypoxia on recovery from radiation injury in mice. Nature, 210(5033), 323–324. Link

-

Maisin, J. R., et al. (1977). Chemical protection against the long-term effects of a single whole-body exposure of mice to ionizing radiation. Radiation Research, 71(1), 119-131. Link

An In-depth Technical Guide to the In Vitro Effects of 2-(2-Aminoethyl)isothiourea Dihydrobromide on Cell Lines

This guide provides a comprehensive technical overview of the in vitro effects of 2-(2-Aminoethyl)isothiourea dihydrobromide (AET), a compound of significant interest in radiobiology and cancer research. We will delve into its mechanisms of action, provide detailed experimental protocols for its study, and present data-driven insights into its impact on various cell lines.

Introduction to 2-(2-Aminoethyl)isothiourea Dihydrobromide (AET)

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a sulfhydryl compound that has been extensively studied for its radioprotective properties. Under physiological conditions, AET undergoes a transformation into mercaptoethylguanidine (MEG), which is its active form. This transformation is crucial for its biological activity, which primarily involves the scavenging of free radicals and the modulation of cellular signaling pathways. While its radioprotective effects are well-documented, emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects in various cancer cell lines. This guide will explore the multifaceted in vitro effects of AET, providing researchers with the foundational knowledge and practical methodologies to investigate this intriguing compound.

Part 1: Core Mechanisms of Action

The in vitro effects of AET are complex and cell-type dependent. However, several core mechanisms have been elucidated that contribute to its biological activity.

Radioprotective Effects and Free Radical Scavenging

The primary and most well-established mechanism of AET's radioprotective effect is its ability to scavenge free radicals. Ionizing radiation leads to the production of reactive oxygen species (ROS), which cause significant damage to cellular components, including DNA, proteins, and lipids. The active form of AET, MEG, contains a thiol group that can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress and cellular damage.

Modulation of Cellular Signaling Pathways

Beyond its role as a free radical scavenger, AET has been shown to modulate key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in the cellular response to stress and inflammation. Studies have indicated that AET can inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory and anticancer effects.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes. AET has been observed to modulate the activity of MAPK pathway components, such as ERK, JNK, and p38, leading to diverse cellular outcomes depending on the specific cell line and experimental conditions.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Some studies suggest that AET may interfere with this pathway, promoting apoptosis in cancer cells.

Figure 1: Simplified signaling pathway of AET's cellular effects.

Part 2: Experimental Protocols for In Vitro Assessment

To thoroughly investigate the in vitro effects of AET, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for such studies.

Cell Viability and Cytotoxicity Assays

A fundamental first step is to determine the dose-dependent effect of AET on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

AET Treatment: Prepare serial dilutions of AET in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the AET-containing medium to each well. Include a vehicle control (medium without AET).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assays

To determine if AET-induced cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is recommended.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with AET at the desired concentrations for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis

AET may also affect cell cycle progression. This can be investigated by flow cytometry after PI staining of the cellular DNA.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Quantitative Data and Expected Outcomes

The in vitro effects of AET can vary significantly between different cell lines. Below is a summary of representative data from the literature.

| Cell Line | Assay | Key Findings | Reference |

| Human leukemia (HL-60) | MTT Assay | AET exhibited a dose-dependent cytotoxic effect. | |

| Human breast cancer (MCF-7) | Apoptosis Assay | AET induced apoptosis in a time- and dose-dependent manner. | |

| Normal human fibroblasts | Cell Viability | AET showed lower toxicity compared to cancer cell lines. |

Conclusion

2-(2-Aminoethyl)isothiourea dihydrobromide is a compound with a dual role as a radioprotector and a potential anticancer agent. Its in vitro effects are mediated through a combination of free radical scavenging and modulation of critical cellular signaling pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of AET. A thorough understanding of its mechanisms of action in various cell lines is crucial for its future development in clinical applications.

References

-

Sodhi, A. & Singh, R. K. In vivo and in vitro effect of 2-mercaptopropionylglycine on murine natural killer cell activity. International Journal of Immunopharmacology11 , 431-435 (1989). [Link]

-

Stoklasová, A., Křížová, J., Pejchal, J., & Opatrný, K. Radioprotective effect of amifostine and 2-(2-aminoethyl)isothiourea dihydrobromide (AET) on human peripheral blood lymphocytes. Acta Medica (Hradec Kralove)53 , 15-21 (2010). [Link]

-

Griffin, R. J., Williams, B. W., Wild, R., & Song, C. W. Modification of the anti-tumor efficacy of radiation and hyperthermia by the vasoactive agent, hydralazine. International Journal of Radiation OncologyBiologyPhysics30 , 671-677 (1994). [Link]

Discovery of the Radioprotective Effects of AET: A Technical Retrospective

Topic: Discovery of the Radioprotective Effects of AET Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of S-(2-Aminoethyl)isothiouronium Bromide Hydrobromide (AET) in the mid-1950s marked a pivotal moment in radiobiology.[1] It represented the first successful attempt to engineer a "prodrug" system for delivering volatile free thiols to biological tissues.[1] While earlier agents like Cysteine and Cysteamine showed promise, they were hampered by rapid oxidation and toxicity.[1] AET was synthesized to be a stable salt in storage that, upon physiological administration, undergoes a unique intratransguanylation to release the active radioprotector, 2-Mercaptoethylguanidine (MEG) .

This guide analyzes the mechanistic breakthrough of AET, the specific chemical rearrangement that defines its activity, and the experimental protocols that validated its efficacy.[1]

Historical Context & Chemical Rationale

The Thiol Instability Problem (1949–1954)

Following the discovery that cysteine (Patt et al., 1949) and cysteamine (Bacq et al., 1951) could protect mice from lethal X-ray doses, the field faced a chemical bottleneck.[1] Free thiol (-SH) groups are highly reactive; they oxidize rapidly in air to form disulfides, losing their radical-scavenging potency before administration.[1]

The Isothiouronium Solution (1955)

Doherty and Burnett at the Oak Ridge National Laboratory hypothesized that covering the sulfhydryl group until the moment of use could solve the stability issue.[1] They synthesized AET, an isothiouronium salt.[1][2]

-

Hypothesis: The isothiouronium group would protect the sulfur atom during storage.[1]

-

Discovery: They found that AET was not the active agent itself.[1] Instead, at physiological pH (pH 7.0–7.4), AET undergoes a rapid structural rearrangement to form MEG, which exposes the critical free thiol group in situ.

Mechanism of Action: The "Transguanylation"

The defining characteristic of AET is its pH-dependent rearrangement.[1] This is not a simple hydrolysis but an intramolecular nucleophilic attack.[1]

The Chemical Pathway[1][3][4]

-

Storage (pH < 5): AET exists as a stable isothiouronium salt.[1]

-

Activation (pH > 7): The amino group (-NH2) becomes unprotonated and attacks the central carbon of the isothiouronium group.[1]

-

Cyclization: A transient five-membered ring (2-aminothiazoline ) is formed.[1]

-

Rearrangement: The ring opens in the reverse direction, transferring the guanidino group to the sulfur, resulting in 2-Mercaptoethylguanidine (MEG) .[1]

MEG contains the free thiol (-SH) required for radioprotection (radical scavenging and mixed-disulfide formation with cellular proteins) and a guanidino group that facilitates cellular uptake.[1]

Visualization: The Transguanylation Pathway

Caption: Figure 1. The pH-dependent intratransguanylation of AET to the active radioprotector MEG.[1]

Pivotal Discovery Experiments (Doherty et al.)[1]

The validation of AET relied on comparative survival assays using lethal radiation doses (LD100).[1]

Experimental Protocol: Murine Survival Assay

To replicate the foundational findings, the following protocol is standard for assessing aminothiol radioprotectors.

Materials:

-

Subject: C57BL or hybrid (C3H x 101)F1 mice, 12–16 weeks old.

-

Compound: AET (dissolved in phosphate buffer, pH 7.0, immediately prior to injection to ensure conversion to MEG).

-

Radiation Source: X-ray generator (250 kVp) or Cobalt-60 Gamma source.

Workflow:

-

Preparation: Neutralize AET solution to pH 7.4. Incubate for 10 minutes to maximize MEG conversion.

-

Administration: Intraperitoneal (IP) injection.[1]

-

Dose: 250 mg/kg (approx. 50% of toxic LD50).[1]

-

-

Wait Period: 15–30 minutes (critical for tissue distribution).[1]

-

Irradiation: Whole-body exposure to 800–1000 R (Roentgens).[1]

-

Observation: Monitor survival daily for 30 days.

Visualization: Experimental Workflow

Caption: Figure 2. Standard workflow for validating AET radioprotective efficacy in murine models.

Data Presentation: Efficacy vs. Toxicity

The following table summarizes the key quantitative data established during the discovery phase (1955–1957). Note the Dose Reduction Factor (DRF) , which is the ratio of the LD50 of protected animals to the LD50 of unprotected controls.[1] A DRF of 1.7 means the animal can withstand 1.7x the normal lethal dose.[1]

| Parameter | Value (Mouse, IP) | Notes |

| LD50 (Toxicity) | ~550–650 mg/kg | Dose causing 50% death from drug toxicity alone.[1] |

| Therapeutic Dose | 250–300 mg/kg | Typically 50% of the toxic LD50.[1] |

| LD50/30 (Radiation) | 1400 R (Protected) | Control LD50/30 was ~700 R. |

| Dose Reduction Factor (DRF) | 1.7 – 2.0 | Superior to Cysteamine (DRF ~1.[1]5) in early trials.[1] |

| Time Window | 15–60 mins | Protection drops rapidly after 1 hour due to excretion.[1] |

> Technical Insight: The high pH required for MEG conversion also increases toxicity.[1] If AET is injected at pH 5 (unconverted), it is less toxic acutely but provides delayed protection as it converts slowly in the blood.

Structural Analogs & SAR

The Structure-Activity Relationship (SAR) studies conducted by Doherty and Shapira revealed strict requirements for the "transguanylation" mechanism:

-

Amino Group Position: The amino group must be exactly 2 or 3 carbons away from the sulfur to allow the 5- or 6-membered cyclic intermediate to form.[1]

-

Guanidino Group: Essential for resonance stabilization of the intermediate.[1] Replacing it with a simple amine often reduced potency.[1]

Legacy and Clinical Limitations

Despite its massive success in animal models, AET did not become a standard clinical radioprotector for humans.[1][2]

-

Toxicity: The therapeutic window in humans was narrower than in mice.[1] Side effects included severe hypotension, nausea, and neuromuscular blocking.[1]

-

Successor: This line of research led directly to the development of phosphorothioates (e.g., Amifostine/WR-2721 ), which used an alkaline phosphatase activation mechanism instead of pH-dependent rearrangement, offering a better safety profile.

However, AET remains the gold standard reference for studying the mechanism of radical scavenging and mixed-disulfide formation in radiobiology.[1]

References

-

Doherty, D. G., & Burnett, W. T. (1955). Protective effect of S,beta-aminoethylisothiuronium-Br-HBr and related compounds against x-radiation death in mice. Proceedings of the Society for Experimental Biology and Medicine, 89(2), 312–314.[1]

-

Shapira, R., Doherty, D. G., & Burnett, W. T. (1957). Chemical protection against ionizing radiation. III. Mercaptoalkylguanidines and related isothiuronium compounds with protective activity.[1] Radiation Research, 7(1), 22–34.

-

Bacq, Z. M. (1965). Chemical Protection Against Ionizing Radiation.[1] Charles C Thomas Publisher.[1] (Seminal text reviewing the AET mechanism).

-

Sweeney, T. R. (1979). A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command.[1] Walter Reed Army Institute of Research.[1]

Sources

Methodological & Application

Application Note: Targeted Inhibition of Nitric Oxide Synthase (NOS) using 2-Aminoethylisothiourea (AET)

Introduction & Mechanistic Basis[1]

Nitric Oxide Synthases (NOS) are a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine. 2-Aminoethylisothiourea (AET), typically supplied as the dihydrobromide salt, is a potent, competitive inhibitor of NOS. While early literature often categorized AET as an inducible NOS (iNOS) selective inhibitor, subsequent kinetic studies revealed it is a potent inhibitor of both human iNOS and neuronal NOS (nNOS), with significantly lower affinity for endothelial NOS (eNOS) in functional assays.

Mechanism of Action

AET belongs to the class of S-substituted isothioureas.[1] Structurally, the isothiourea group mimics the guanidino group of the natural substrate, L-arginine. AET competes directly with L-arginine for the binding site near the heme iron within the NOS oxygenase domain. Unlike arginine analogs (e.g., L-NMMA), isothioureas like AET do not require metabolic activation and are generally reversible.

Diagram 1: Competitive Inhibition Mechanism

Figure 1 illustrates the competitive displacement of L-Arginine by AET at the NOS active site.

Caption: AET acts as a structural analogue, competing with L-Arginine for the Heme domain binding pocket.

Pre-Experimental Planning

Reagent Properties & Handling

-

Compound: 2-Aminoethylisothiourea dihydrobromide (AET).[2]

-

Solubility: Highly soluble in water (>50 mg/mL) and PBS.

-

Stability: Isothioureas are susceptible to hydrolysis at high pH. Crucial: Prepare fresh stock solutions in distilled water or neutral buffer immediately prior to use. Do not store aqueous stocks for >24 hours.

-

Safety: AET is an irritant. Use standard PPE.

Experimental Controls

To validate AET inhibition, every assay plate must include:

-

Vehicle Control: Solvent only (usually media or buffer).

-

Positive Control (Inhibitor): Non-selective inhibitor like L-NMMA (100 µM) to define 100% inhibitable signal.

-

Specificity Control (Reversibility): AET + Excess L-Arginine (1-10 mM). If inhibition is competitive, excess substrate should restore enzyme activity.

Protocol A: The "Gold Standard" Radiometric Assay (Cell-Free)

This protocol measures the conversion of

Materials

-

Purified NOS enzyme (iNOS, nNOS, or eNOS) or tissue homogenates.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 10 µM BH4, 1 mM CaCl2, 1 µM Calmodulin.

-

Substrate: L-Arginine (mixed cold +

-L-Arginine, final conc ~10 µM). -

Stop Buffer: 50 mM HEPES, 5 mM EDTA (pH 5.5).

-

Resin: Dowex 50W-X8 (Na+ form).

Step-by-Step Methodology

-

Enzyme Prep: Dilute NOS source in Reaction Buffer to ensure <20% substrate conversion (linear range).

-

Inhibitor Addition: Add AET (0.1 nM – 10 µM log-scale dilution) to reaction tubes.

-

Initiation: Add substrate mix (

-L-Arginine). Total volume: 100 µL. -

Incubation: Incubate at 37°C for 10–15 minutes.

-

Termination: Add 400 µL ice-cold Stop Buffer (pH 5.5).

-

Note: The acidic pH ensures Citrulline is neutral while Arginine remains positively charged.

-

-

Separation: Add 100 mg (or 200 µL slurry) of equilibrated Dowex resin. Vortex and centrifuge (10,000 x g, 1 min).

-

Quantification: Transfer supernatant (containing

-Citrulline) to scintillation fluid and count.

Protocol B: Functional Cell-Based Assay (Griess Reaction)

This protocol is ideal for high-throughput screening of drug efficacy in an inflammatory model (e.g., LPS-stimulated RAW 264.7 macrophages).

Diagram 2: Cellular Assay Workflow

Figure 2 outlines the sequential steps for the cell-based inhibition assay.

Caption: Workflow for assessing AET efficacy in LPS-stimulated macrophages via Nitrite detection.

Step-by-Step Methodology

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Allow adherence overnight. -

Preparation: Replace media with fresh DMEM (phenol-red free preferred to reduce background).

-

Treatment:

-

Add AET (Concentration range: 0.1 µM – 1000 µM).

-

Wait 30 mins.

-

Add LPS (Final concentration 1 µg/mL) to induce iNOS.[3]

-

-

Incubation: Incubate for 18–24 hours at 37°C.

-

Griess Reaction:

-

Mix 50 µL of culture supernatant with 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

-

Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min.

-

-

Read: Measure absorbance at 540 nm.

-

Standard Curve: Generate a standard curve using Sodium Nitrite (

) (0–100 µM) to convert absorbance to concentration.

Data Analysis & Interpretation

Calculating IC50

Plot the % Inhibition vs. Log[AET] using non-linear regression (4-parameter logistic fit).

Selectivity Profile (Reference Data)

The table below summarizes the expected potency of AET against human NOS isoforms. Note the distinction between

| Isoform | Ki (Cell-Free) | Cell EC50 (Approx) | Selectivity Note |

| iNOS | ~5 - 10 nM | 1 - 10 µM | High Potency (Primary Target) |

| nNOS | ~15 - 30 nM | N/A | High Potency (Cross-reactivity risk) |

| eNOS | ~30 - 100 nM | >100 µM | Lower Potency (Sparing effect) |

Data synthesized from Garvey et al. (1994) and Southan et al. (1996).

References

-

Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[1][4][5][6] Inhibition by non-amino acid isothioureas.[4][5][7] Journal of Biological Chemistry.[4]

-

Southan, G. J., et al. (1996). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity.[1][7] British Journal of Pharmacology.

-

Szabó, C., et al. (1994). The immunological induction of nitric oxide synthase is inhibited by aminoethyl-isothiourea. Biochemical and Biophysical Research Communications.

-

Promega Corporation. Griess Reagent System Technical Bulletin.

Sources

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-(2-Aminoethyl)isothiuronium bromide hydrobromide | C3H11Br2N3S | CID 5940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Effective NOS Inhibition in Cultured Cells Using S-2-aminoethyl-isothiourea (AET)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of S-2-aminoethyl-isothiourea (AET) as a nitric oxide synthase (NOS) inhibitor in cultured cell systems. It integrates mechanistic insights with validated, step-by-step protocols to ensure experimental robustness and data integrity.

Introduction: Understanding AET and Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms exist:

-

nNOS (neuronal NOS): Primarily involved in neurotransmission.

-

eNOS (endothelial NOS): Regulates vascular tone and blood pressure.

-

iNOS (inducible NOS): Expressed by immune cells like macrophages in response to inflammatory stimuli, producing large, sustained amounts of NO for host defense.[1]

Dysregulation of NO production is implicated in numerous pathologies, making NOS isoforms critical therapeutic targets. S-2-aminoethyl-isothiourea (AET), also known as aminoethyl-TU, is a potent, competitive inhibitor that targets the L-arginine binding site of all three NOS isoforms.[1] Its utility in cell-based assays stems from its high potency and cell permeability.

Mechanism of Action

AET functions by competing with the endogenous substrate, L-arginine, for the active site of the NOS enzyme. This competition prevents the two-step oxidation of L-arginine to L-citrulline and NO.[1][2] Understanding this competitive inhibition is crucial, as the effective concentration of AET can be influenced by the L-arginine concentration in the cell culture medium.

Caption: Competitive inhibition of NOS by AET.

Critical Experimental Considerations

Potency and Isoform Selectivity

AET is a non-selective inhibitor, meaning it potently inhibits all three NOS isoforms. This is a critical factor in experimental design. If the goal is to study the effect of global NOS inhibition, AET is an excellent choice. However, if isoform-specific inhibition is required, other more selective inhibitors should be considered.

| Inhibitor | Target Isoform(s) | Ki (μM) for human NOS | Reference |

| AET | nNOS, eNOS, iNOS | 1.8 (nNOS), 2.1 (eNOS), 0.59 (iNOS) | [2] |

| S-Methylisothiourea (SMT) | iNOS > nNOS, eNOS | Potent iNOS inhibitor | [1] |

| L-NIO | eNOS | Potent eNOS inhibitor |

Off-Target Effects: A Critical Caveat

While potent, AET is not without off-target effects that can confound data interpretation, particularly in studies involving iNOS. Research has shown that in addition to inhibiting catalytic activity, AET can interfere with the induction of iNOS by:

-

Inhibiting the translation of iNOS mRNA into protein.

-

Accelerating the degradation of already translated iNOS protein.[3]

These effects are more pronounced at higher concentrations and with longer incubation times. Therefore, it is imperative to use the lowest effective concentration for the shortest duration necessary to achieve the desired inhibition.[4] This underscores the importance of performing a thorough dose-response analysis.

Validating Inhibition: The Griess Assay

Direct measurement of NO is challenging due to its short half-life (seconds) in biological systems.[5] A reliable and straightforward method to quantify NO production is to measure its stable, water-soluble breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[5][6] The Griess assay is a simple colorimetric method for this purpose. It involves a two-step diazotization reaction where a Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically.[5][7]

Protocols for AET Application in Cell Culture

Protocol 1: Preparation of AET Stock Solution

This protocol describes the preparation of a concentrated stock solution of AET, which will be diluted to final working concentrations in cell culture medium.

Materials:

-

S-(2-aminoethyl)isothiourea dihydrobromide (AET)

-

Sterile, nuclease-free water or 1X Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate Amount: Determine the required mass of AET to prepare a 100 mM stock solution. (MW of AET dihydrobromide = 283.0 g/mol ).

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of AET in the appropriate volume of sterile water or PBS. Vortex gently until fully dissolved.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. The solution's long-term stability should be monitored, but for best results, use within a few months.[2]

Protocol 2: Determining Optimal AET Concentration (Dose-Response)